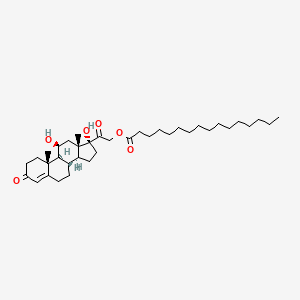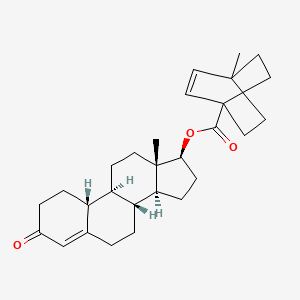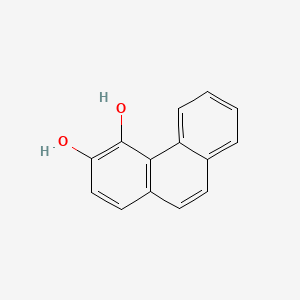
Phenanthrene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene-3,4-diol is a phenanthrenediol. It has a role as a mouse metabolite.
Aplicaciones Científicas De Investigación
Phenanthrene Degradation and Metabolic Pathways
Biodegradation in Arthrobacter sp. : Phenanthrene-3,4-diol is involved in the degradation pathways of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), by certain bacteria like Arthrobacter sp. This process involves initial dioxygenation at various carbon positions, predominantly at 3,4-C positions, followed by meta-cleavage (Seo et al., 2006).
Metabolites in PAH Degradation : Sinorhizobium sp. C4 also utilizes phenanthrene-3,4-diol in its metabolic pathways for the degradation of phenanthrene. This process includes dioxygenation and subsequent transformations leading to various metabolites (Keum et al., 2005).
Biochemical Analysis and Biomarkers
- Analysis of Phenanthrols : Studies on the analysis of phenanthrols in human urine, which are metabolites of phenanthrene, including phenanthrene-3,4-diol, have been conducted. These analyses are used in carcinogen metabolite phenotyping to understand individual metabolic responses to PAH exposure (Carmella et al., 2004).
Pharmacological and Toxicological Studies
Cytotoxic and Anti-inflammatory Activities : Phenanthrene derivatives, including phenanthrene-3,4-diol, have been studied for their cytotoxic and anti-inflammatory activities. These compounds, isolated from various plants, show potential in treating various diseases (Ma et al., 2016).
Toxicity to Aquatic Organisms : Alkyl-phenanthrenes, including phenanthrene-3,4-diol, have been studied for their toxicity to early life stages of fish, indicating their potential environmental impact (Turcotte et al., 2011).
Chemical Synthesis and Analysis
- Synthesis of Phenanthrene Derivatives : Research includes the synthesis of various phenanthrene derivatives, such as 3,4-dihydrodibenzo[c,g]phenanthrene-3,4-diol. These syntheses contribute to the exploration of their properties and potential applications (Kitamura et al., 2010).
Environmental and Ecological Studies
- Phenanthrene in Environmental Samples : The study of phenanthrene and its derivatives, including phenanthrene-3,4-diol, in environmental samples, helps in understanding the impact and fate of these compounds in the ecosystem (Roy et al., 2012).
Propiedades
Número CAS |
478-71-7 |
|---|---|
Nombre del producto |
Phenanthrene-3,4-diol |
Fórmula molecular |
C14H10O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
phenanthrene-3,4-diol |
InChI |
InChI=1S/C14H10O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,15-16H |
Clave InChI |
RLZZZVKAURTHCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O |
Otros números CAS |
478-71-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



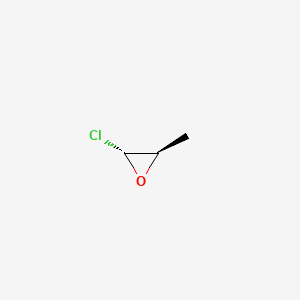
![8',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]tridecane-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one](/img/structure/B1199241.png)
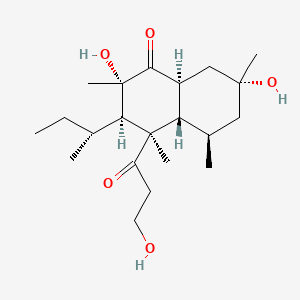
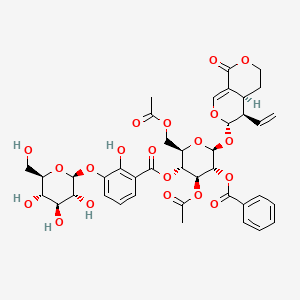
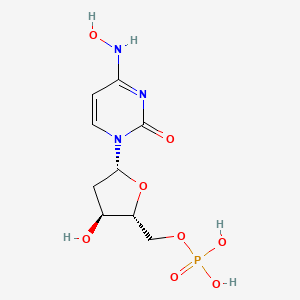
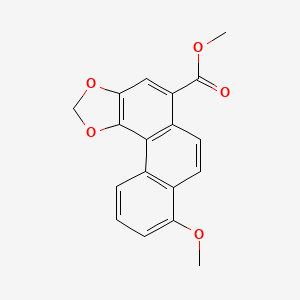
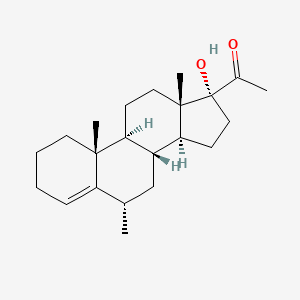
![2-[(3R,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1199249.png)
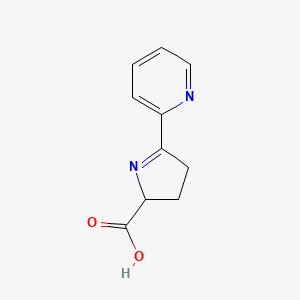
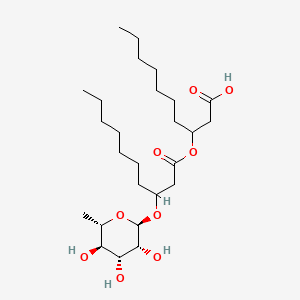
![5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine;formate](/img/structure/B1199254.png)
